molecular formula C8H17FO B8534554 6-Fluoro-6-methyl-1-heptanol

6-Fluoro-6-methyl-1-heptanol

Cat. No. B8534554
M. Wt: 148.22 g/mol
InChI Key: CSALSJNVKGHHCO-UHFFFAOYSA-N
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Patent
US05405997

Procedure details

A stirred solution of the product from Step I (3.34 g, 0.0144 mol) in absolute EtOH was treated with pyridinium p-toluenesulfonate (0.47 g, 0.00187 mol) and kept under nitrogen at ambient temperature for 41 hours. The mixture was concentrated and the residue, dissolved in EtOAc, was washed with aqueous NaHCO3 and brine, dried (MgSO4) and concentrated. The residue was chromatographed on silica gel with 5 to 20% EtOAc-hexane to give 1.86 g of 6-fluoro-6-methyl -1-heptanol.
Name
product
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1]C1OC(OC2(CCCCCC(C)C)CCCC(F)O2)(CCCCCC(C)C)CCC1.[C:32]1([CH3:42])[CH:37]=C[C:35](S([O-])(=O)=O)=[CH:34][CH:33]=1.[NH+]1C=CC=CC=1.[CH3:49][CH2:50][OH:51]>>[F:1][C:32]([CH3:42])([CH3:37])[CH2:33][CH2:34][CH2:35][CH2:49][CH2:50][OH:51] |f:1.2|

Inputs

Step One
Name
product
Quantity
3.34 g
Type
reactant
Smiles
FC1CCCC(O1)(CCCCCC(C)C)OC1(OC(CCC1)F)CCCCCC(C)C
Name
Quantity
0.47 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue, dissolved in EtOAc
WASH
Type
WASH
Details
was washed with aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with 5 to 20% EtOAc-hexane

Outcomes

Product
Details
Reaction Time
41 h
Name
Type
product
Smiles
FC(CCCCCO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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